molecular formula C13H18FNO3S B230867 1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine

1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine

Cat. No.: B230867
M. Wt: 287.35 g/mol
InChI Key: RLLUYPSBHVPDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethoxy and fluorobenzenesulfonyl groups in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzenesulfonyl)piperidine
  • 1-(3-Methoxy-4-fluorobenzenesulfonyl)piperidine
  • 1-(3-Ethoxy-4-chlorobenzenesulfonyl)piperidine

Uniqueness

1-(3-Ethoxy-4-fluorophenyl)sulfonylpiperidine is unique due to the presence of both ethoxy and fluorobenzenesulfonyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18FNO3S

Molecular Weight

287.35 g/mol

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18FNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

RLLUYPSBHVPDPQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F

Origin of Product

United States

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